(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an isobutyl group, a thiophene ring, and a methanol group attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the laboratory synthesis are often optimized for industrial applications to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrazole ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the pyrazole or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. Researchers investigate its potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies focus on its efficacy and safety in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. Its applications range from the production of polymers to the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
- 1-isobutyl-3-(3H-thiophen-2-yl)pyrazol-4-amine
- 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Uniqueness
Compared to similar compounds, (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol stands out due to the presence of the methanol group, which imparts unique reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.
Properties
IUPAC Name |
[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9(2)7-14-10(8-15)6-11(13-14)12-4-3-5-16-12/h3-6,9,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRYGTNIRKXKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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